molecular formula C12H17B B1490613 1-(3-Bromo-2,2-dimethylpropyl)-2-methylbenzene CAS No. 1493303-49-3

1-(3-Bromo-2,2-dimethylpropyl)-2-methylbenzene

Cat. No.: B1490613
CAS No.: 1493303-49-3
M. Wt: 241.17 g/mol
InChI Key: YYCQGNJAXOJEDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromo-2,2-dimethylpropyl)-2-methylbenzene is a useful research compound. Its molecular formula is C12H17Br and its molecular weight is 241.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

1-(3-Bromo-2,2-dimethylpropyl)-2-methylbenzene, as a brominated aromatic compound, shares related chemical characteristics and applications with its bromo-substituted benzene counterparts. Research has focused on the regioselective bromination of substituted benzenes and their conversion into various functionalized compounds. For instance, the NBS bromination of dimethoxydimethylbenzene under different conditions has been explored for synthesizing brominated derivatives, which are further converted into sulfur-containing quinone derivatives, demonstrating the potential for creating complex organic molecules from bromo-substituted benzene derivatives (Aitken et al., 2016).

Thermochemical Studies

Thermochemical studies of halogen-substituted methylbenzenes, including bromo-substituted derivatives, have been conducted to understand their vapor pressures, vaporization, fusion, and sublimation enthalpies. Such research provides insights into the physical properties and stability of these compounds, essential for their application in various chemical processes (Verevkin et al., 2015).

Organic Synthesis Applications

In organic synthesis, bromo-substituted benzenes are valuable intermediates for constructing complex molecules. Research into the ring expansion to form 1-bromo-alumacyclonona-tetraene illustrates the use of bromo-substituted compounds in synthesizing cyclic organic structures, highlighting their versatility in organic synthesis (Agou et al., 2015).

Electrochemical Reduction Processes

The electrochemical reduction of bromo-substituted dithioates has been explored, leading to the formation of benzo[b]thiophenes, demonstrating the utility of bromo-substituted benzenes in electrochemical synthesis and the generation of heterocyclic compounds (Voss & Dannat, 2015).

Crystallographic Studies

Crystallographic studies of bromo-substituted benzene derivatives provide valuable information on their molecular structure and potential interactions in solid-state forms. This knowledge is crucial for the design of materials and pharmaceuticals where molecular packing can affect properties and efficacy (Penthala et al., 2014).

Properties

IUPAC Name

1-(3-bromo-2,2-dimethylpropyl)-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17Br/c1-10-6-4-5-7-11(10)8-12(2,3)9-13/h4-7H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYCQGNJAXOJEDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(C)(C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Bromo-2,2-dimethylpropyl)-2-methylbenzene
Reactant of Route 2
Reactant of Route 2
1-(3-Bromo-2,2-dimethylpropyl)-2-methylbenzene
Reactant of Route 3
1-(3-Bromo-2,2-dimethylpropyl)-2-methylbenzene
Reactant of Route 4
Reactant of Route 4
1-(3-Bromo-2,2-dimethylpropyl)-2-methylbenzene
Reactant of Route 5
Reactant of Route 5
1-(3-Bromo-2,2-dimethylpropyl)-2-methylbenzene
Reactant of Route 6
Reactant of Route 6
1-(3-Bromo-2,2-dimethylpropyl)-2-methylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.